5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid
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Overview
Description
5-{2,5-DIMETHYL-3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a pyridinylformamido group and a benzene ring with carboxylic acid groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 5-{2,5-DIMETHYL-3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID involves multiple steps, including the formation of the pyrrole ring, the introduction of the pyridinylformamido group, and the attachment of the benzene ring with carboxylic acid groups. Common synthetic routes include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Pyridinylformamido Group: This step involves the reaction of the pyrrole ring with a pyridinylformamido reagent under specific conditions.
Attachment of the Benzene Ring with Carboxylic Acid Groups: This can be done through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the carboxylic acid groups.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-{2,5-DIMETHYL-3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or pyrrole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-{2,5-DIMETHYL-3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-{2,5-DIMETHYL-3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-{2,5-DIMETHYL-3-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZENE-1,3-DICARBOXYLIC ACID can be compared with other similar compounds, such as:
Omeprazole: A proton pump inhibitor with a similar pyridine and benzimidazole structure.
Indole Derivatives: Compounds with an indole nucleus, known for their diverse biological activities.
Boron Reagents: Used in Suzuki–Miyaura coupling reactions, featuring similar functional group tolerance and reactivity.
Properties
Molecular Formula |
C21H18N4O5 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-[2,5-dimethyl-3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H18N4O5/c1-12-6-17(11-23-24-19(26)14-4-3-5-22-10-14)13(2)25(12)18-8-15(20(27)28)7-16(9-18)21(29)30/h3-11H,1-2H3,(H,24,26)(H,27,28)(H,29,30)/b23-11+ |
InChI Key |
XDQKCAWQHDLFBJ-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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